3,5-Dimethylbenzhydrol
Overview
Description
3,5-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O. It is a derivative of benzhydrol, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzhydrol can be synthesized through various methods. One common synthetic route involves the reduction of 3,5-dimethylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 3,5-dimethylbenzophenone in the presence of hydrogen gas. The process is conducted under high pressure and temperature to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzhydrol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 3,5-dimethylbenzyl alcohol using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: 3,5-Dimethylbenzophenone.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3,5-Dimethylbenzhydrol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzhydrol involves its interaction with various molecular targets. In biochemical assays, it can act as a reducing agent or participate in redox reactions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzhydrol: The parent compound, lacking the methyl groups at the 3 and 5 positions.
4,4’-Dimethylbenzhydrol: A derivative with methyl groups at the 4 and 4’ positions.
3,5-Dimethylbenzyl alcohol: A reduced form of 3,5-Dimethylbenzhydrol.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and physical properties. This structural variation can lead to differences in boiling points, melting points, and solubility compared to its analogs .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNXZUABMKSUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374376 | |
Record name | 3,5-Dimethylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-71-4 | |
Record name | 3,5-Dimethylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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